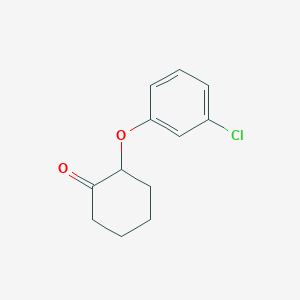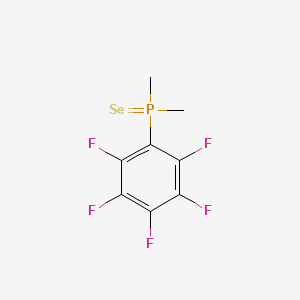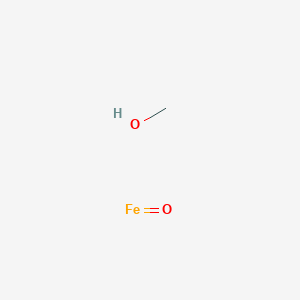![molecular formula C7H14O4S3 B14601494 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone CAS No. 61165-91-1](/img/structure/B14601494.png)
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing organic compound. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound also features a methylsulfanyl group attached to an ethyl chain. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of 1,3-propanedithiol with a suitable electrophile, such as methyl iodide, under basic conditions. The reaction proceeds through the formation of a dithiane intermediate, which is then oxidized to the tetrone form using an oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its ability to interact with various molecular targets. The sulfur atoms in the dithiane ring can coordinate with metal ions, forming stable complexes. This property is particularly useful in radiopharmaceutical applications, where the compound can chelate radioactive isotopes for targeted cancer therapy. Additionally, the compound’s reactivity towards nucleophiles and electrophiles allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO4S)
- 1,4,7-Tris[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO3S)
- 1,7-Bis[2-(methylsulfanyl)ethyl]-4,10-diacetic acid-1,4,7,10-tetraazacyclododecane (DO2A2S)
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its specific dithiane ring structure, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
61165-91-1 |
|---|---|
Molecular Formula |
C7H14O4S3 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H14O4S3/c1-12-4-3-7-13(8,9)5-2-6-14(7,10)11/h7H,2-6H2,1H3 |
InChI Key |
UQSQXNHFGNAISH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1S(=O)(=O)CCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)

![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)





methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
